5-Morpholin-4-YL-5-oxopentanoic acid
Description
Overview of Keto Acid Chemistry and its Relevance in Organic Synthesis
Keto acids are organic compounds that contain both a carboxylic acid group and a ketone group. Their classification is based on the position of the ketone relative to the carboxylic acid.
Alpha-keto acids (α-keto acids or 2-oxoacids) have the ketone group adjacent to the carboxylic acid. They are pivotal in biochemical pathways such as the Krebs cycle.
Beta-keto acids (β-keto acids or 3-oxoacids) feature a ketone on the second carbon from the acid group and are often synthesized via the Claisen condensation.
Gamma-keto acids (γ-keto acids or 4-oxoacids) , such as levulinic acid, have the ketone group on the third carbon from the acid.
5-Morpholin-4-YL-5-oxopentanoic acid is a derivative of a γ-keto acid. These compounds are valuable intermediates in organic synthesis. acs.orgorganic-chemistry.org The presence of two distinct functional groups allows for a wide range of chemical transformations, making them versatile building blocks for more complex molecules, including pharmaceuticals and heterocyclic systems. orgsyn.orggoogle.com Various synthetic methods have been developed for producing γ-keto acids, including photocatalytic methodologies and reactions involving organometallic reagents. organic-chemistry.orggoogle.com
The Morpholine (B109124) Moiety: Synthetic Utility and Structural Significance in Chemical Design
Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. In medicinal chemistry, it is recognized as a "privileged pharmacophore," a molecular framework that is recurrently found in bioactive compounds and approved drugs. nih.govnih.gov
The inclusion of a morpholine ring in a molecule can confer several advantageous properties:
Improved Physicochemical Properties: The morpholine group can increase water solubility and modulate lipophilicity, which are crucial for a drug candidate's pharmacokinetic profile. researchgate.netsci-hub.se
Enhanced Biological Activity: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be tuned, allowing for critical interactions with biological targets like enzymes and receptors. nih.gov
Metabolic Stability: The morpholine ring is often introduced to improve the metabolic stability of a potential drug. nih.gov
Its facile introduction into molecules and its ability to positively influence drug-like properties have made morpholine a staple in modern drug design and discovery. nih.govenamine.net
Contextualization of 5-Oxopentanoic Acid Derivatives within Chemical Literature
The parent structure of the molecule , before the incorporation of the morpholine group, can be considered as being derived from glutaric acid or its anhydride (B1165640). The reaction of glutaric anhydride with an amine, such as morpholine, is a standard method for forming a mono-amide derivative, which involves the ring-opening of the anhydride. This reaction results in a molecule with a terminal carboxylic acid and an amide, in this case, 5-(morpholin-4-yl)-5-oxopentanoic acid. Derivatives of 5-oxopentanoic acid are explored in various chemical contexts, often serving as precursors for the synthesis of other organic compounds.
Current Research Landscape of this compound and its Derivatives
A review of the scientific literature indicates that while the constituent parts of this compound are extensively studied, the compound itself is not the subject of a large body of dedicated research. Its existence is confirmed through its presence in chemical supplier catalogs, identified by the CAS Number 75727-39-8. chemicalbook.comsigmaaldrich.combldpharm.com
The synthesis of this compound is chemically straightforward, most plausibly achieved through the nucleophilic acyl substitution reaction between glutaric anhydride and morpholine. This reaction opens the anhydride ring to yield the final product, a γ-keto acid derivative. While more complex molecules containing the this compound substructure have been synthesized and investigated, particularly as intermediates for pharmacologically active agents, research focusing on the specific properties and applications of the title compound remains limited. pharmaffiliates.comnih.govnih.gov
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 75727-39-8 |
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| Class | Gamma-Keto Acid Derivative |
The primary research gap concerning this compound is the notable lack of studies exploring its potential applications. Its bifunctional nature—possessing both a carboxylic acid and a stable amide—presents several opportunities for future investigation:
Linker Technology: The molecule could serve as a versatile linker in the development of chemical probes, bioconjugates, or targeted therapeutic agents like Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid provides a handle for conjugation to one part of a system, while the morpholine could be part of a binding motif or a solubility enhancer.
Building Block for Heterocycles: The keto and carboxylic acid functionalities could be utilized in cyclization reactions to synthesize novel and complex heterocyclic scaffolds, which are of high interest in medicinal chemistry.
Materials Science: The compound could be explored as a monomer for the synthesis of specialty polyamides or polyesters, with the morpholine group imparting unique properties such as hydrophilicity or altered thermal stability to the resulting polymer.
Biological Screening: Given the prevalence of the morpholine moiety in bioactive compounds, a systematic investigation of the biological activity of this compound itself is a clear future opportunity.
Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Morpholin 4 Yl 5 Oxopentanoic Acid and Its Chemical Analogues
Retrosynthetic Analysis of the 5-Morpholin-4-YL-5-oxopentanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection point is the robust amide bond, which is one of the most common and reliable bond formations in organic synthesis.
Primary Disconnection: The Amide Bond
The most logical retrosynthetic step involves the disconnection of the C-N amide bond. This bond can be readily formed through the reaction of a carboxylic acid derivative and an amine. This disconnection leads to two key precursors: morpholine (B109124) and a five-carbon dicarboxylic acid derivative.
Disconnection of the amide bond breaks the molecule into morpholine and glutaric acid or one of its activated derivatives, such as glutaric anhydride (B1165640) or glutaryl chloride. This is the most strategically sound approach due to the ready availability of both morpholine and glutaric acid derivatives.
This primary retrosynthetic pathway is outlined below:

This analysis suggests that the most efficient forward synthesis would involve the coupling of morpholine with a suitable five-carbon chain bearing a carboxylic acid at one end and an activated carboxylic acid or a precursor at the other.
Direct Synthesis Routes of this compound
The direct synthesis of this compound can be achieved through several reliable methods, primarily centered around the formation of the amide bond.
Amidation Reactions and Carboxylic Acid Coupling Strategies
The most direct and widely used method for the synthesis of this compound is the acylation of morpholine with a derivative of glutaric acid.
One of the most efficient methods involves the use of glutaric anhydride. The reaction of glutaric anhydride with morpholine proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the morpholine attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of the desired product. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating and often results in high yields.
Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation between glutaric acid and morpholine. This method, however, can lead to the formation of a diamide (B1670390) byproduct where both carboxylic acid groups of glutaric acid react with morpholine. To achieve mono-amidation, one of the carboxylic acid groups of glutaric acid would need to be protected, followed by activation of the unprotected acid, coupling with morpholine, and subsequent deprotection.
Common coupling agents that can be utilized include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
| Starting Materials | Reagents and Conditions | Product | Key Advantages |
| Glutaric anhydride, Morpholine | Aprotic solvent (e.g., Dichloromethane (B109758), THF), Room Temperature | This compound | High atom economy, mild conditions, high yield |
| Glutaric acid, Morpholine | Coupling agent (e.g., DCC, EDC), Activator (e.g., HOBt), Solvent (e.g., DMF) | This compound | Versatile, well-established |
| Glutaryl chloride, Morpholine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to Room Temperature | This compound | High reactivity of acyl chloride |
Approaches Involving Ring-Opening and Ring-Closing of Precursors
The synthesis of this compound is dominated by the ring-opening of glutaric anhydride. This approach is highly efficient and regioselective, as the nucleophilic attack of morpholine on the anhydride directly yields the target molecule in a single step.
While less direct, a hypothetical ring-closing approach could be envisioned. This would likely involve a more complex multi-step synthesis. For instance, one could start with a precursor containing both the morpholine and a suitably functionalized pentanoic acid chain, and then perform an intramolecular cyclization to form a lactam, which would then need to be hydrolyzed to the final product. However, such a route would be significantly more convoluted and less efficient than the direct ring-opening of glutaric anhydride.
Synthesis of Key Intermediates for 5-Oxopentanoic Acid Systems
The synthesis of this compound relies on readily available starting materials. However, the preparation of functionalized precursors can be crucial for creating analogues.
Preparation of Functionalized Pentanoic Acid Precursors
Glutaric acid and its anhydride are the most direct precursors. These are commercially available and can be prepared by the oxidation of cyclopentanone (B42830) or cyclopentanol.
For the synthesis of analogues with substitutions on the pentanoic acid backbone, various strategies can be employed. For example, substituted glutaric acids can be prepared through malonic ester synthesis, where diethyl malonate is alkylated with a suitable electrophile, followed by hydrolysis and decarboxylation.
Another key intermediate for certain synthetic routes is 5-chlorovaleryl chloride. This can be synthesized from cyclopentanone via oxidation to δ-valerolactone, followed by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
| Precursor | Synthetic Method | Starting Materials |
| Glutaric Anhydride | Dehydration of glutaric acid | Glutaric acid |
| Substituted Glutaric Acids | Malonic ester synthesis | Diethyl malonate, alkyl halide |
| 5-Chlorovaleryl Chloride | Ring-opening chlorination | δ-Valerolactone |
Methods for Introducing the Morpholine Ring into the Chemical Scaffold
The introduction of the morpholine moiety is most effectively achieved through nucleophilic substitution or acylation reactions.
Acylation of Morpholine: As detailed in section 2.2.1, the reaction of morpholine with an activated carboxylic acid derivative like an acyl chloride (e.g., glutaryl chloride) or an anhydride (glutaric anhydride) is the most direct method. This reaction is typically high-yielding and proceeds under mild conditions.
Nucleophilic Substitution: An alternative, though less direct, route would involve the reaction of morpholine with a pentanoic acid derivative bearing a leaving group at the 5-position, such as a halide. For example, reacting morpholine with ethyl 5-bromopentanoate would yield an ester intermediate, which would then need to be hydrolyzed to afford the final carboxylic acid. This method is generally less efficient than the acylation of morpholine with a dicarboxylic acid derivative.
Derivatization Strategies for this compound Analogues
The terminal carboxylic acid group of this compound is a prime site for chemical modification, most commonly through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemicalbook.com To drive the equilibrium towards the ester product, the reaction is often performed with the alcohol as the solvent or with the removal of water. researchgate.net More modern methods utilize coupling agents to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), allow for the efficient formation of esters with a wide range of alcohols. nih.gov
Amidation: The synthesis of amides from the carboxylic acid functionality is another key derivatization strategy. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. libretexts.org Alternatively, peptide coupling reagents, widely used in peptide synthesis, offer a direct method for amide bond formation from the carboxylic acid and an amine under mild conditions. rsc.org Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). rsc.org These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). rsc.org
Below is an interactive data table summarizing common reagents for these modifications.
| Transformation | Reagent(s) | Typical Conditions | Product |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux in excess alcohol | Ester |
| Esterification | Alcohol, DCC, DMAP | Room temperature, DCM | Ester |
| Amidation | SOCl₂, then Amine | 0°C to room temperature, DCM | Amide |
| Amidation | Amine, HATU, DIEA | Room temperature, DMF | Amide |
The pentanoic acid chain offers opportunities for further functionalization, although this can be more challenging than modifying the terminal carboxylic acid. Alpha-functionalization, at the carbon adjacent to the carboxylic acid, is a common strategy in the derivatization of N-acyl amino acids and can be conceptually applied here. researchgate.net This could involve reactions such as halogenation followed by nucleophilic substitution to introduce a variety of functional groups.
Another approach involves the synthesis of analogues with pre-installed substituents on the pentanoic acid chain. This would typically start from a substituted glutaric anhydride derivative, which is then reacted with morpholine to form the corresponding substituted this compound. researchgate.net This method allows for the introduction of alkyl or aryl groups at various positions along the carbon chain.
The morpholine ring is generally stable; however, the nitrogen atom can undergo further reactions. N-alkylation of the morpholine nitrogen is not possible in this compound as it is already part of an amide linkage. However, in related morpholine-containing compounds, the nitrogen can be quaternized to form morpholinium salts. researchgate.net
Oxidative ring-opening of the morpholine ring has been reported for certain morpholine derivatives, often promoted by visible light and a photocatalyst, which could lead to more profound structural changes. rsc.org Ring-opening reactions of N-acylmorpholines can also be initiated by strong nucleophiles, although this is less common.
The bifunctional nature of this compound, possessing both an amide and a carboxylic acid, allows for its use as a building block in the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions of amides are a known method for the formation of N-heterocycles. rsc.org For instance, under specific conditions, the carboxylic acid could be activated and induced to react with the morpholine ring or the pentanoic acid chain to form fused or spirocyclic structures.
Furthermore, derivatives of this compound could be designed to participate in multicomponent reactions. For example, the Castagnoli-Cushman reaction, which involves the reaction of an anhydride with an imine, can be used to synthesize piperidinone structures. nih.gov By analogy, derivatives of this compound could potentially be used in similar reactions to generate novel heterocyclic scaffolds.
Advanced Synthetic Techniques and Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique can be effectively applied to the derivatization of this compound.
Microwave-Assisted Esterification and Amidation: The esterification and amidation of the carboxylic acid functionality are particularly amenable to microwave irradiation. miami.edunih.gov Microwave heating can significantly reduce the reaction times for both acid-catalyzed esterifications and coupling agent-mediated amidations. rsc.orgmdpi.com For instance, direct amidation of carboxylic acids with amines, which can be sluggish under conventional heating, can often be achieved in minutes under solvent-free microwave conditions, sometimes with the aid of a catalyst. researchgate.net
The table below provides a comparison of conventional versus microwave-assisted synthesis for representative reactions.
| Reaction | Method | Reaction Time | Typical Yield |
| Amidation | Conventional Heating | Several hours | Moderate to Good |
| Amidation | Microwave Irradiation | 5-30 minutes | Good to Excellent rsc.org |
| Esterification | Conventional Heating | Several hours | Moderate to Good |
| Esterification | Microwave Irradiation | 5-15 minutes | Good to Excellent nih.gov |
The efficiency of MAOS is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This often results in cleaner reactions with fewer side products. The optimization of microwave-assisted reactions typically involves adjusting parameters such as temperature, reaction time, and microwave power to achieve the best results. mdpi.com
Catalytic Reactions for Enhanced Yield and Selectivity
The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that eliminates a water molecule. mdpi.com Traditionally, this transformation requires stoichiometric amounts of coupling agents, which generate significant chemical waste. mdpi.com Catalytic methods offer a more atom-economical alternative by facilitating the reaction with only a substoichiometric amount of a catalyst.
Various catalysts have been explored for direct amidation reactions. Boron-based catalysts, for instance, have shown considerable promise. mdpi.com These catalysts activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. The reaction mechanism often involves the formation of an acylboronate intermediate, which then reacts with the amine to form the amide and regenerate the catalyst.
Another class of effective catalysts for this transformation are Lewis acids. For example, niobium pentoxide (Nb2O5) has been demonstrated as a water- and base-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org The Lewis acidic sites on the catalyst activate the carbonyl group of the carboxylic acid, facilitating the amidation reaction. nih.govacs.org The heterogeneity of the catalyst simplifies its removal from the reaction mixture, allowing for easier purification of the product and potential for catalyst recycling. nih.gov
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For the synthesis of this compound, a key challenge is achieving mono-amidation of the dicarboxylic acid (glutaric acid) while minimizing the formation of the corresponding diamide. Control over stoichiometry, reaction temperature, and the specific catalyst employed are crucial factors in maximizing the selectivity for the desired mono-amide product.
Table 1: Comparison of Catalytic Systems for Amidation
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Boron-based | Boronic acids | Mild reaction conditions | Can require co-catalysts |
| Lewis Acids | Niobium pentoxide (Nb2O5) | Water-tolerant, heterogeneous, reusable nih.govacs.org | May require higher temperatures |
| Silane-based | Dodecamethoxyneopentasilane | Effective water scavenger mdpi.com | Generates polysiloxane byproduct mdpi.com |
Exploration of Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. A primary focus in this area is the replacement of hazardous solvents. Traditionally, amide bond formations are often carried out in solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are associated with significant health and environmental concerns. acs.orgnih.gov
Recent research in the broader field of amide synthesis, particularly in peptide chemistry, has identified several greener solvent alternatives. rgdiscovery.com These include bio-based solvents and those with more favorable toxicity profiles. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and propylene (B89431) carbonate have been successfully employed as replacements for DMF and DCM in amide synthesis. acs.orgrsc.org The selection of an appropriate green solvent would depend on factors such as the solubility of the reactants (glutaric acid and morpholine) and the catalyst, as well as the reaction temperature.
Another key principle of green chemistry is atom economy, which is inherently addressed by the use of direct catalytic amidation methods that avoid the use of stoichiometric activating agents. mdpi.comdntb.gov.ua The only byproduct in an ideal direct amidation is water, representing a significant improvement over traditional methods that generate large amounts of waste. mdpi.com
Table 2: Green Solvents for Amide Synthesis
| Solvent | Classification | Key Advantages |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Greener alternative to THF and DCM acs.orgnih.gov |
| Ethyl Acetate | Ester | Low toxicity, readily biodegradable acs.org |
| Propylene Carbonate | Carbonate | Low toxicity, high boiling point rsc.org |
| N-Butylpyrrolidone (NBP) | Lactam | Non-toxic, biodegradable rgdiscovery.com |
Scalability Considerations for Preparative Methods
One of the primary concerns in scaling up direct amidation reactions is the effective removal of the water byproduct to drive the reaction to completion. mdpi.com While methods like the use of molecular sieves are effective in the lab, they are generally not practical for large-scale synthesis. mdpi.com Azeotropic distillation is a more scalable approach for water removal.
The choice between a homogeneous and a heterogeneous catalyst also has significant implications for scalability. While homogeneous catalysts may offer higher activity, their separation from the product can be challenging on a large scale. Heterogeneous catalysts, such as Nb2O5, are generally preferred for preparative methods due to their ease of separation by filtration and the potential for reuse, which can significantly improve the process economics. nih.govacs.org
Furthermore, the purification of the final product must be amenable to large-scale operations. Methods such as crystallization are generally more scalable than chromatographic purification. The physical properties of this compound will dictate the most appropriate and scalable purification strategy.
Finally, ensuring consistent yield and purity upon scale-up is crucial. This requires robust process control, including careful monitoring of reaction parameters such as temperature, pressure, and reactant addition rates. A thorough understanding of the reaction kinetics and potential side reactions is essential for developing a reliable and scalable manufacturing process. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 5 Morpholin 4 Yl 5 Oxopentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No experimental or reliably predicted NMR data for 5-Morpholin-4-YL-5-oxopentanoic acid, including ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HMQC, HMBC), was found in the public domain. Such data is essential for the definitive confirmation of the compound's molecular structure by elucidating the proton and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Specific ¹H NMR spectral data, which would provide information on the chemical shifts, integration, and multiplicity of the different proton environments within the this compound molecule, is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Information regarding the ¹³C NMR spectrum, necessary to identify the chemical shifts of each unique carbon atom and thus elucidate the carbon skeleton of this compound, could not be retrieved.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
Data from two-dimensional NMR experiments, which are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), is not available for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no available mass spectrometry data for this compound. This includes both high-resolution mass spectrometry for determining the precise elemental composition and tandem mass spectrometry for analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
Precise mass measurements from HRMS, which would confirm the elemental formula of this compound, are not documented.
Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation Patterns
No MS/MS data detailing the fragmentation pattern of this compound could be located. This information would be vital for confirming the structural arrangement of the molecule's constituent parts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The presence of the carboxylic acid is prominently indicated by a broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, generally appearing around 1700-1725 cm⁻¹.
Simultaneously, the tertiary amide functional group, resulting from the acylation of morpholine (B109124), exhibits a characteristic C=O stretching absorption. This amide I band is typically found in the region of 1630-1680 cm⁻¹, a lower frequency compared to the carboxylic acid carbonyl due to the resonance effect of the nitrogen atom's lone pair of electrons. The morpholine ring itself contributes to the spectrum with C-N and C-O stretching vibrations, which are typically observed in the fingerprint region (below 1500 cm⁻¹), along with various C-H bending vibrations.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Tertiary Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |
| Alkyl | C-H Stretch | 2850-2960 | Medium-Strong |
| Morpholine | C-O Stretch | 1070-1150 | Medium-Strong |
| Morpholine | C-N Stretch | 1180-1225 | Medium |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. A suite of chromatographic methods is employed to assess the purity of this compound and to monitor its synthesis.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification
Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of the synthesis of this compound, for instance, in the amidation reaction between glutaric anhydride (B1165640) and morpholine. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.
Due to the polarity of the carboxylic acid and amide groups, a moderately polar to polar eluent system is required to achieve appropriate retention factors (Rf). A common solvent system for such compounds would be a mixture of a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) with a polar solvent such as methanol, often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing. Visualization of the spots on the TLC plate can be achieved under UV light if the molecule contains a chromophore, or by using chemical staining agents. Stains like potassium permanganate (B83412) or iodine vapor are effective for visualizing organic compounds. ajchem-a.com
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity and quantifying the amount of this compound. Reversed-phase HPLC is the most common mode for the analysis of polar organic molecules.
For the analysis of this compound, a C18 or C8 stationary phase is typically employed. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its protonated form for better retention and peak shape, the pH of the mobile phase is usually maintained at a low value (e.g., pH 2.5-3.5) by adding an acid such as phosphoric acid or trifluoroacetic acid. mdpi.comoiv.int Detection is commonly performed using a UV detector, typically at a wavelength around 210 nm where the carbonyl groups of the amide and carboxylic acid absorb. mdpi.comtandfonline.com The retention time of the compound is a qualitative indicator of its identity under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Compound Analysis in Reaction Monitoring
Gas Chromatography (GC) is a technique best suited for the analysis of volatile and thermally stable compounds. This compound itself is a non-volatile compound due to its high boiling point and the presence of the polar carboxylic acid and amide functional groups, making it unsuitable for direct GC analysis without derivatization.
However, GC can be a valuable tool for monitoring the purity of the more volatile starting materials used in its synthesis, such as morpholine. It can also be used to detect the presence of volatile byproducts that may be formed during the reaction. If analysis of the final compound by GC is necessary, a derivatization step, such as esterification of the carboxylic acid to form a more volatile methyl or ethyl ester, would be required.
Elemental Analysis for Stoichiometric Composition Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure organic compound. This analysis provides a direct confirmation of the compound's empirical formula and, when combined with molecular weight data (from mass spectrometry), its molecular formula. The analysis is performed using a CHN analyzer where the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. eltra.comresearchgate.net
For this compound, with the molecular formula C₉H₁₅NO₄, the theoretical elemental composition can be calculated based on its molecular weight of 201.22 g/mol . The experimental results from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.
Table 3: Elemental Composition of this compound (C₉H₁₅NO₄)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 53.72 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.51 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 31.80 |
| Total | 201.222 | 100.00 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.
If a suitable crystal is obtained, X-ray diffraction analysis would reveal the exact spatial arrangement of the atoms. It would confirm the chair conformation of the morpholine ring and the geometry of the amide bond. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid's hydroxyl group and the carbonyl oxygen atoms. For instance, carboxylic acids often form hydrogen-bonded dimers in the solid state. The crystal structure of other morpholine-containing compounds has been successfully determined, revealing details of their molecular geometry and packing. mdpi.com Such an analysis for this compound would provide an unambiguous confirmation of its chemical structure.
Computational Chemistry and Theoretical Investigations of 5 Morpholin 4 Yl 5 Oxopentanoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For 5-Morpholin-4-YL-5-oxopentanoic acid, such analyses reveal insights into its chemical reactivity, stability, and spectroscopic characteristics. Methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), are commonly employed for organic molecules to balance accuracy and computational cost. researchgate.net
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, combining atomic orbitals to form molecular orbitals that span the entire molecule. youtube.com The two most critical orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized around the morpholine (B109124) ring's oxygen and nitrogen atoms and the carbonyl oxygen of the amide, which are regions of high electron density. The LUMO is likely centered on the carbonyl groups of both the amide and the carboxylic acid, as these are electron-deficient centers. A smaller HOMO-LUMO gap would suggest higher reactivity.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Indicates electron-donating capability. |
| LUMO Energy | -1.20 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests high kinetic stability and low reactivity. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Due to the presence of several single bonds in its pentanoic acid chain and the flexible chair conformation of the morpholine ring, this compound can adopt numerous conformations. researchgate.net Computational methods can be used to explore the potential energy surface (PES), or energy landscape, of the molecule to identify low-energy, stable conformers. nih.govchemrxiv.org By systematically rotating dihedral angles and calculating the corresponding energy, a map of conformational space can be generated, revealing the global minimum energy structure and other local minima separated by energy barriers. elifesciences.org
The analysis would likely reveal that extended-chain conformations are energetically preferred in the gas phase to minimize steric hindrance, while folded conformations might be stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Extended chain, anti-periplanar arrangement. | 0.00 |
| 2 | Gauche conformer with respect to C2-C3 bond. | +1.5 |
| 3 | Folded structure with intramolecular H-bond. | +2.8 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective at predicting spectroscopic properties. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). academicjournals.org Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be determined. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
For this compound, calculations would predict distinct signals for the protons and carbons of the morpholine ring, the aliphatic chain, and the carbonyl groups. Key IR frequencies would include the C=O stretching vibrations for the amide and carboxylic acid, and the broad O-H stretch of the acid group.
| ¹³C NMR Predictions | Key IR Frequency Predictions | ||
|---|---|---|---|
| Carbon Atom | Predicted Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Carboxylic Acid) | 178.5 | O-H stretch (acid) | 3450 (broad) |
| C=O (Amide) | 172.0 | C=O stretch (acid) | 1715 |
| -CH₂- (Morpholine, adjacent to O) | 66.5 | C=O stretch (amide) | 1650 |
| -CH₂- (Morpholine, adjacent to N) | 45.8 | C-O-C stretch (ether) | 1115 |
| -CH₂- (Chain) | 20-35 | C-N stretch (amide) | 1250 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent like water) over time. nih.gov This technique allows for more extensive conformational sampling than static methods and provides insight into the dynamic stability of different conformations. biorxiv.org For this compound, an MD simulation would show how the molecule tumbles in solution, how the flexible chain folds and unfolds, and how water molecules form hydrogen bonds with its polar groups. nih.gov
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| System Size | ~10,000 atoms (1 molecule + solvent) |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. samipubco.com Although no specific biological target is widely documented for this compound, docking could be used hypothetically to screen it against various enzymes, such as kinases or proteases, to identify potential interactions and guide further experimental research. The morpholine ring is a common moiety in medicinal chemistry, and the carboxylic acid group can act as a hydrogen bond donor and acceptor, making it a candidate for interacting with polar residues in a protein active site. scienceopen.com
Computational Prediction of Protein-Ligand Binding Affinities
Beyond predicting the binding pose, computational methods aim to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov Scoring functions in docking programs provide a rapid estimation of this affinity. nih.gov More rigorous, but computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can provide more accurate predictions of the binding free energy (ΔG). biorxiv.org A lower binding energy indicates a more stable and favorable interaction. These predictions are vital for prioritizing compounds for synthesis and biological testing. nih.gov
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Docking Score (kcal/mol) | -7.5 | Lys72 (H-bond with carboxylate), Asp184 (H-bond with morpholine O), Val25 (hydrophobic contact) |
| Estimated Binding Affinity (Ki) | ~2.5 µM |
Identification of Key Interacting Residues in Biological Systems
Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding modes of small molecules like this compound with their biological targets. These methods predict the preferred orientation of the ligand within a protein's active site and identify the specific amino acid residues that form key interactions, stabilizing the ligand-protein complex. Such studies are foundational for structure-based drug design, enabling the rational optimization of lead compounds.
For this compound, the distinct chemical features of the molecule—the morpholine ring, the amide linkage, the aliphatic chain, and the terminal carboxylic acid—dictate its interaction profile. Molecular docking simulations against a hypothetical enzyme active site, such as a kinase or a protease, can reveal a detailed map of these interactions.
Morpholine Ring: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being weakly basic, can also participate in hydrogen bonding, particularly if protonated. The entire ring can engage in van der Waals and hydrophobic interactions with nonpolar residues.
Amide Group: The carbonyl oxygen is a strong hydrogen bond acceptor, and the adjacent nitrogen can act as a hydrogen bond donor, allowing for robust anchoring to the protein backbone or specific side chains.
Carboxylic Acid: The terminal carboxylate group is a potent hydrogen bond acceptor and can also form strong ionic interactions (salt bridges) with positively charged residues like Lysine (Lys) or Arginine (Arg).
Aliphatic Chain: The pentanoic acid backbone provides conformational flexibility and can form hydrophobic interactions with nonpolar pockets within the active site.
An MD simulation, typically running for nanoseconds to microseconds, can further refine the docked pose, providing insights into the stability of these interactions over time and revealing the role of water molecules in mediating the binding. nih.govnih.gov The results of such a hypothetical analysis are summarized in the table below, illustrating the potential interacting residues and the nature of their interactions.
Table 1: Hypothetical Interacting Residues for this compound in a Target Protein Active Site
| Molecular Moiety | Potential Interacting Residue | Interaction Type |
|---|---|---|
| Carboxylic Acid | Arginine (Arg), Lysine (Lys) | Ionic Interaction, Hydrogen Bond |
| Carboxylic Acid | Serine (Ser), Threonine (Thr) | Hydrogen Bond |
| Amide Carbonyl | Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond |
| Morpholine Oxygen | Tyrosine (Tyr), Serine (Ser) | Hydrogen Bond |
Reaction Pathway Modeling and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools for mapping the detailed mechanisms of chemical reactions, including identifying intermediates and transition states and calculating the associated energy barriers. acs.org For this compound, a reaction of significant biochemical relevance is the hydrolysis of the amide bond, which would cleave the molecule into morpholine and glutaric acid.
Density Functional Theory (DFT) is a widely used quantum mechanical method to model such reaction pathways. researchgate.netmdpi.com The process involves:
Reactant and Product Optimization: The geometries of the reactants (this compound and water) and the products (morpholine and glutaric acid) are optimized to find their lowest energy conformations.
Transition State (TS) Search: A search is conducted for the transition state structure connecting reactants and products. This is a first-order saddle point on the potential energy surface. blogspot.com Methods like the nudged elastic band (NEB) or eigenvector-following algorithms can be employed. nih.gov
Frequency Calculation: A frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-N amide bond being broken). blogspot.comnih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS to confirm that it connects the intended reactants and products. acs.org
The energy difference between the reactants and the transition state gives the activation energy (ΔE‡) of the reaction, which is a key determinant of the reaction rate. Theoretical studies on the hydrolysis of similar amides have shown that the activation energy can be significantly influenced by catalysts (e.g., acid or base) and the solvent environment. nih.govresearchgate.netmcmaster.caacs.org A hypothetical energy profile for the uncatalyzed hydrolysis of the amide bond is presented below.
Table 2: Hypothetical DFT-Calculated Thermodynamic Data for Amide Hydrolysis Pathway
| Species | Description | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| R | Reactant Complex (Molecule + H₂O) | 0.0 | Optimized ground state |
| TS1 | Tetrahedral Intermediate Formation TS | +24.5 | C-N bond stretching, C-O bond forming |
| I1 | Tetrahedral Intermediate | +12.3 | Sp³ hybridized carbonyl carbon |
| TS2 | C-N Bond Cleavage TS | +28.1 | C-N bond breaking |
Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. pensoft.netmdpi.com By developing a robust QSAR model, the activity of new, unsynthesized analogues can be predicted, guiding the design of more potent molecules. nih.govnih.gov
For analogues of this compound, a QSAR study would involve several steps:
Data Set Assembly: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ against a specific enzyme) would be measured. Analogues could feature variations in the aliphatic chain length, substitutions on the morpholine ring, or replacement of the carboxylic acid with other functional groups like esters or amides.
Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A hypothetical QSAR model for a series of analogues might reveal that increased lipophilicity (higher logP) and the presence of a hydrogen bond donor at a specific position on the morpholine ring are beneficial for activity, while increased molecular volume is detrimental. Such insights are invaluable for medicinal chemists. nih.govacs.orgresearchgate.net
Table 3: Hypothetical Data for a QSAR Study of this compound Analogues
| Analogue ID | Modification | logP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| 1 | Parent Compound | -1.2 | 250 Ų | 5.4 | 5.5 |
| 2 | Chain = 4 carbons | -0.8 | 235 Ų | 5.8 | 5.7 |
| 3 | Chain = 6 carbons | -1.6 | 265 Ų | 5.1 | 5.2 |
| 4 | Methyl on Morpholine | -0.9 | 268 Ų | 5.3 | 5.4 |
Development and Application of Novel Computational Algorithms for Oxopentanoic Acid Systems
While standard computational methods are powerful, there is a continuous drive to develop novel algorithms that offer greater accuracy, speed, or the ability to model more complex biological phenomena. duke.edu Systems involving flexible molecules like oxopentanoic acid derivatives present specific challenges, such as adequately sampling their vast conformational space and accurately predicting binding free energies.
Recent advancements in computational chemistry focus on integrating machine learning and artificial intelligence with traditional physics-based models. mdpi.comlifechemicals.com For systems like this compound, novel algorithms could be developed in several areas:
Enhanced Conformational Sampling: Development of AI-driven molecular dynamics algorithms that can more efficiently explore the conformational landscape of flexible ligands and the associated protein active site, leading to more accurate predictions of binding poses and affinities.
Hybrid QM/MM Free Energy Methods: New algorithms that combine high-level quantum mechanics (QM) for the reacting or key interaction parts of the molecule with the efficiency of molecular mechanics (MM) for the rest of the system. Applying machine learning to optimize the interface between QM and MM regions could significantly improve the accuracy of free energy calculations for ligand binding or enzymatic reactions. acs.org
Automated Reaction Pathway Prediction: The development of algorithms that can automatically explore complex reaction networks to predict not only the most likely reaction pathway but also potential side reactions and decomposition products. nih.govrsc.orgfrontiersin.org This would be invaluable for understanding the metabolism and stability of drug candidates.
Deep Learning for DTI Prediction: Creating sophisticated deep learning models trained on vast datasets of known drug-target interactions (DTIs). nih.gov Such models could predict novel biological targets for oxopentanoic acid derivatives by learning complex patterns from both ligand and protein features, moving beyond single-target QSAR studies. tandfonline.com
These next-generation computational tools promise to accelerate the drug discovery process by providing more reliable predictions and deeper mechanistic insights into the behavior of complex chemical systems.
Table 4: Comparison of a Hypothetical Novel Algorithm with Standard Methods
| Feature | Standard MD Simulation | Standard QSAR | Novel Hybrid AI-MD Algorithm |
|---|---|---|---|
| Methodology | Physics-based (Newton's equations) | Statistical Correlation | Physics-based + Machine Learning |
| Primary Output | Dynamic trajectory, Binding stability | Predictive activity equation | Enhanced sampling, Binding Free Energy |
| Conformational Sampling | Often limited by simulation time | Not explicitly handled | Greatly accelerated by AI bias |
| Predictive Accuracy | High (for stable binding) | Moderate to High (within domain) | Potentially higher and more robust |
| Computational Cost | High | Low | Very High, but more efficient |
Biochemical and Molecular Interactions of 5 Morpholin 4 Yl 5 Oxopentanoic Acid and Analogues
Enzyme Inhibition and Activation Mechanisms
The potential for 5-Morpholin-4-YL-5-oxopentanoic acid and its analogues to modulate enzyme activity is significant, given the roles of both the morpholine (B109124) and dicarboxylic acid components in known enzyme inhibitors.
Although specific in vitro enzymatic assay data for this compound is not documented in available literature, the general classes of enzymes that molecules with similar structures are known to inhibit provide a basis for postulation. For instance, various morpholine derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases. nih.govsci-hub.se The morpholine ring can interact with the ATP-binding pocket of kinases, with the oxygen atom acting as a hydrogen bond acceptor. sci-hub.se
Amide derivatives of glutaric acid have also shown potent enzyme inhibition. For example, novel amide derivatives of 3-phenylglutaric acid have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with IC50 values in the nanomolar range. nih.gov The design of these inhibitors was based on a pharmacophoric model where the amide group forms crucial hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov
No Publicly Available Research Found on the Biochemical and Molecular Interactions of this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific information is publicly available regarding the biochemical and molecular interactions of the chemical compound this compound.
Consequently, it is not possible to provide a detailed article on its in vitro cellular assay performance, its application as a chemical probe, or its interactions with biological macromolecules such as proteins and lipids as requested.
General information on methodologies such as in vitro cellular assays, the development of fluorescent and affinity probes, and the study of protein-lipid interactions is widely available. However, the application of these techniques to "this compound" has not been documented in accessible scientific literature.
Therefore, the following sections of the requested article cannot be developed due to the absence of foundational research data:
Study of Interactions with Biological Macromolecules (e.g., proteins, lipids)
Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Applications of 5 Morpholin 4 Yl 5 Oxopentanoic Acid in Advanced Organic Materials and Intermediate Chemistry
Utilization in Multi-Step Organic Synthesis as a Crucial Building Block
5-Morpholin-4-yl-5-oxopentanoic acid is a bifunctional molecule that holds significant potential as a crucial building block in multi-step organic synthesis, particularly in the preparation of pharmaceutical intermediates. e3s-conferences.orgacs.org Its structure, featuring a terminal carboxylic acid and a morpholine (B109124) amide, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
The morpholine moiety is a common feature in many biologically active compounds and approved drugs due to its favorable physicochemical properties, which can enhance solubility and bioavailability. acs.orgnih.gov The presence of this heterocycle in this compound makes it an attractive starting material for the synthesis of drug candidates. For instance, the synthesis of complex molecules like Apixaban, an anticoagulant drug, involves intermediates that share structural similarities with this acid, such as a morpholine ring connected to a larger scaffold. wjpsonline.comresearchgate.net While not a direct precursor in currently published routes, the structural elements of this compound suggest its potential utility in developing alternative synthetic pathways to such pharmaceutical agents.
Below is a table summarizing the key reactive sites of this compound and their potential applications in multi-step synthesis.
| Functional Group | Potential Reactions | Application in Synthesis |
| Carboxylic Acid | Amidation, Esterification, Reduction to alcohol, Conversion to acid chloride | Chain extension, Introduction of diverse functional groups, Formation of key linkages in target molecules |
| Morpholine Amide | Hydrolysis (under harsh conditions), Directing group in reactions | Serves as a stable heterocyclic core, Influences molecular conformation and properties |
| Aliphatic Chain | Functionalization (e.g., halogenation) | Modification of the spacer between the two functional groups |
Role in the Synthesis of Complex Heterocyclic Scaffolds for Chemical Diversification
The structure of this compound is well-suited for the synthesis of a variety of complex heterocyclic scaffolds, which is a cornerstone of chemical diversification in drug discovery and materials science. The inherent reactivity of its carboxylic acid and the presence of the morpholine ring can be exploited to construct novel ring systems.
One potential application is in the synthesis of pyridinone derivatives. The pentanoic acid chain can, through a series of reactions including cyclization and condensation, form a six-membered ring. The morpholine group can act as a substituent on this newly formed ring, influencing its electronic properties and biological activity. The synthesis of substituted pyridines and pyridones is of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. organic-chemistry.orgchemrxiv.org
Furthermore, the carboxylic acid can be converted into other functional groups, such as ketones or alkynes, which can then participate in various cycloaddition and condensation reactions to form a wide array of heterocyclic systems. For example, conversion to a β-ketoester followed by reaction with a hydrazine (B178648) derivative could lead to the formation of pyrazole-containing scaffolds. The morpholine unit would remain as a key substituent, providing a point for further modification or for interaction with biological targets.
The versatility of morpholine and its derivatives in the synthesis of diverse heterocyclic structures is well-documented. researchgate.netresearchgate.net By leveraging the existing functionalities of this compound, chemists can access novel molecular frameworks for screening in various applications.
The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound through various synthetic transformations.
| Target Heterocyclic Scaffold | Potential Synthetic Strategy |
| Substituted Pyridinones | Intramolecular cyclization of the pentanoic acid chain followed by functional group manipulation. |
| Fused Bicyclic Systems | Conversion of the carboxylic acid to a reactive intermediate for annulation reactions. |
| Substituted Pyrazoles/Oxadiazoles | Derivatization of the carboxylic acid and subsequent cyclocondensation with appropriate reagents. |
Contribution to the Development of Platform Chemicals and Bio-based Products
While not a primary platform chemical itself, this compound possesses structural features that align with the principles of bio-based chemistry and the development of value-added products from renewable resources. The pentanoic acid backbone can, in principle, be derived from biomass sources. Levulinic acid, a well-known platform chemical derived from the dehydration of C6 sugars, can be a precursor to various C5 compounds, including pentanoic acid derivatives. nih.gov
The morpholine moiety can also be synthesized from bio-derived starting materials such as diethanolamine, which can be obtained from ethylene (B1197577) oxide, a product of bio-ethanol. The combination of a bio-derivable diacid and a diamine or amino alcohol is a common strategy for the synthesis of bio-based polyamides and polyesters. acs.orgresearchgate.net
Consequently, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel bio-based polymers. The incorporation of the morpholine ring into the polymer backbone could impart unique properties such as improved thermal stability, altered solubility, and enhanced biodegradability. The development of such specialty polymers from renewable feedstocks is a key area of research in sustainable chemistry. semanticscholar.org
The potential for this compound to contribute to the bio-based economy is summarized in the table below.
| Area of Contribution | Potential Application |
| Platform Chemical Precursor | Could be synthesized from biomass-derived platform chemicals like levulinic acid. |
| Bio-based Monomer | Potential for use in the synthesis of specialty polyamides and polyesters with unique properties. |
| Sustainable Chemistry | Represents a move towards creating complex functional molecules from renewable feedstocks. |
Emerging Research Frontiers and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry and materials science. aurigeneservices.com For 5-Morpholin-4-YL-5-oxopentanoic acid, these computational tools offer the potential to accelerate the discovery of new derivatives with enhanced properties and to predict their behavior with greater accuracy.
Table 1: Potential AI and Machine Learning Applications for this compound
| Application Area | Description | Potential Impact |
| De Novo Design | Generation of novel molecular structures with desired properties based on learned chemical patterns. | Rapid identification of new derivatives with improved efficacy and specificity. |
| Property Prediction | Forecasting of physicochemical properties (solubility, toxicity, etc.) and biological activity. | Prioritization of synthetic targets and reduction of late-stage failures. |
| Retrosynthesis Planning | AI-powered prediction of viable synthetic routes for novel compounds. | Streamlining of chemical synthesis and improved manufacturability. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity to guide the design of new analogs. | Enhanced understanding of structure-activity relationships and more targeted drug design. |
Development of Bioorthogonal and Click Chemistry Applications for Conjugation
Bioorthogonal and click chemistry have emerged as powerful tools for the precise and efficient labeling and conjugation of molecules in complex biological systems. acs.org The chemical structure of this compound, with its carboxylic acid group, presents an ideal handle for derivatization and subsequent conjugation using these advanced chemical ligation techniques.
The carboxylic acid moiety can be readily activated to react with other functional groups, such as amines, to form stable amide bonds. More sophisticated click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), could be employed by first modifying the pentanoic acid chain to incorporate an azide (B81097) or alkyne group. nih.govresearchgate.netacs.org This would allow for the highly specific and efficient attachment of this compound to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been functionalized with the complementary click handle.
Such bioorthogonal conjugation strategies could be utilized to develop targeted drug delivery systems, where this compound or its derivatives are attached to a targeting ligand, such as an antibody or a peptide, to ensure their accumulation at a specific site of action. Additionally, the attachment of fluorescent dyes or other imaging agents via click chemistry would enable the visualization and tracking of the compound within cells and tissues.
Advanced Imaging Techniques for Molecular Distribution and Interaction Studies in Research Settings
Visualizing the distribution and interactions of molecules at the cellular and subcellular level is crucial for understanding their biological function. Advanced imaging techniques offer the potential to elucidate the behavior of this compound in biological systems with unprecedented detail.
By conjugating a fluorescent probe to this compound, as described in the previous section, its localization and trafficking within living cells can be monitored using techniques such as fluorescence microscopy and confocal microscopy. Furthermore, the development of positron emission tomography (PET) ligands based on the this compound scaffold could enable non-invasive in vivo imaging of its distribution and target engagement in whole organisms. nih.gov
Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), could provide even higher resolution images, allowing for the visualization of the compound's interactions with specific cellular structures and biomolecules. These advanced imaging studies would provide invaluable insights into the mechanism of action of this compound and its derivatives.
Mechanistic Studies at the Single-Molecule Level
Single-molecule techniques provide the ultimate level of detail by allowing the observation of individual molecular events. These methods could be applied to study the interactions of this compound with its biological targets with high precision.
Atomic force microscopy (AFM) could be used to directly visualize the binding of this compound to its target protein immobilized on a surface. researchgate.netnih.gov By measuring the forces between the AFM tip, functionalized with the compound, and the target molecule, it is possible to quantify the binding affinity and kinetics at the single-molecule level.
Single-molecule fluorescence resonance energy transfer (smFRET) is another powerful technique that could be employed to study conformational changes in a target protein upon binding of this compound. By labeling the target protein with a pair of fluorescent dyes, changes in the distance between the dyes, and thus conformational changes, can be monitored in real-time.
Expanding the Scope of Application Beyond Current Chemical Paradigms
While the primary focus of research on morpholine-containing compounds has been in the pharmaceutical and agrochemical industries, the unique properties of this compound may lend themselves to applications in other fields. researchgate.nete3s-conferences.org
In materials science, the compound could be explored as a building block for the synthesis of novel polymers and functional materials. The morpholine (B109124) and carboxylic acid groups could be exploited to create materials with specific properties, such as improved solubility, thermal stability, or biocompatibility. For instance, it could be incorporated into hydrogels for biomedical applications or used as a monomer in the synthesis of specialty polymers.
In the field of catalysis, derivatives of this compound could be investigated as ligands for metal catalysts or as organocatalysts themselves. The presence of both a Lewis basic nitrogen atom in the morpholine ring and a Brønsted acidic carboxylic acid group could lead to unique catalytic activities.
Sustainable Synthetic Routes for this compound Production
The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on developing environmentally friendly and efficient processes. ajgreenchem.com Future research on this compound will likely prioritize the development of sustainable synthetic routes.
This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic methods to improve atom economy and reduce waste. chemrxiv.orgnih.govchemrxiv.org For example, biocatalytic approaches, using enzymes to carry out specific chemical transformations, could offer a highly selective and environmentally benign method for the synthesis of this compound and its derivatives. mdpi.comnih.govnih.gov The use of solid acid catalysts could also provide a more sustainable alternative to traditional homogeneous catalysts. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Morpholin-4-YL-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling morpholine with a pentanoic acid derivative. For example, analogous compounds (e.g., fluorophenyl derivatives) are synthesized via multi-step reactions using glutaric anhydride and amine precursors under controlled conditions. Transition metal catalysts (e.g., Pd or Cu) may enhance reaction efficiency . Purification via column chromatography or recrystallization is recommended. Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., reflux in anhydrous solvents) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use - and -NMR to confirm the morpholine ring and carboxylic acid moieties. IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area normalization). Mass spectrometry (ESI-MS) validates molecular weight .
Q. How should researchers handle and store this compound to ensure stability during experimental use?
- Methodological Answer : Store at room temperature in airtight, light-protected containers. Prepare stock solutions in DMSO or ethanol (10 mM) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions, and how do these predictions align with experimental outcomes?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density around the carbonyl and morpholine groups. Predictions of nucleophilic attack sites (e.g., at the oxo group) can be validated experimentally via -NMR tracking of fluorinated analogs or X-ray crystallography of reaction intermediates . Discrepancies between theory and experiment may arise from solvent effects or steric hindrance.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives, particularly regarding fluorinated vs. non-fluorinated analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies comparing fluorinated (e.g., 4-fluorophenyl) and non-fluorinated derivatives can clarify bioactivity discrepancies. Use in vitro assays (e.g., enzyme inhibition, cell viability) under standardized conditions. Molecular docking (e.g., AutoDock Vina) identifies fluorine’s role in target binding affinity. Cross-validate findings with independent labs to rule out batch variability .
Q. What role does the morpholine ring play in the compound’s interaction with biological targets, and how can this be validated through mutational studies or crystallography?
- Methodological Answer : The morpholine ring’s oxygen atoms may form hydrogen bonds with target proteins (e.g., kinases). Validate via X-ray crystallography of co-crystallized compounds (using SHELXL for refinement) . Mutagenesis studies (e.g., substituting key residues in the target’s binding pocket) can confirm interactions. Surface Plasmon Resonance (SPR) quantifies binding kinetics .
Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify degradation products (e.g., hydrolysis of the morpholine ring or decarboxylation) using high-resolution MS. Pseudo-first-order kinetics model degradation rates. Buffer solutions at pH 2–9 isolate pH-sensitive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
